molecular formula C12H17NO4 B8414030 1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione

1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione

Cat. No. B8414030
M. Wt: 239.27 g/mol
InChI Key: YYZYIGUDULHECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08518969B2

Procedure details

A solution of pyrrolidine-2,5-dione (210 mg, 2 mmol) in DMF was treated with sodiumhexamethyldisilazid (1.5 eq), stirred for 30 min and treated with 4-dioxaspiro[4.5]decan-8-yl methanesulfonate (250 mg, 1 mmol) from example 1, step A, and heated at 80° C. for 18 h. DMF was removed under vacuum and the residue was purified by silica column chromatography to give the title compound.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-dioxaspiro[4.5]decan-8-yl methanesulfonate
Quantity
250 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5](=[O:6])[CH2:4][CH2:3][C:2]1=[O:7].C[Si](C)(C)[N-][Si](C)(C)C.[Na+].[O:18]1[C:22]2([CH2:27][CH2:26][C:25](C3C(O)=CC=CN=3)=[CH:24][CH2:23]2)[O:21][CH2:20][CH2:19]1>CN(C=O)C>[O:18]1[C:22]2([CH2:27][CH2:26][CH:25]([N:1]3[C:5](=[O:6])[CH2:4][CH2:3][C:2]3=[O:7])[CH2:24][CH2:23]2)[O:21][CH2:20][CH2:19]1 |f:1.2|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
N1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
4-dioxaspiro[4.5]decan-8-yl methanesulfonate
Quantity
250 mg
Type
reactant
Smiles
O1CCOC12CC=C(CC2)C2=NC=CC=C2O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCOC12CCC(CC2)N2C(CCC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.